molecular formula C12H13NO2 B2449019 1,3,5-Trimethyl-1H-indole-2-carboxylic acid CAS No. 446830-79-1

1,3,5-Trimethyl-1H-indole-2-carboxylic acid

Cat. No.: B2449019
CAS No.: 446830-79-1
M. Wt: 203.241
InChI Key: ORZQQOIVPVKEIS-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1H-indole-2-carboxylic acid (CAS 446830-79-1) is an alkylated indole derivative of significant interest in medicinal chemistry research. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological potential . This specific compound features a carboxylic acid functional group at the 2-position and methyl substitutions at the 1, 3, and 5 positions, yielding a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol . Researchers value such tailored indole derivatives for constructing compound libraries aimed at exploring new therapeutic areas. Indole derivatives, in general, have been extensively reported to exhibit a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, and antidiabetic properties . The compound is classified as a combustible solid and should be handled with care. It is recommended to be stored sealed in a dry environment, ideally at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,3,5-trimethylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-4-5-10-9(6-7)8(2)11(12(14)15)13(10)3/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZQQOIVPVKEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions are common, where electrophiles replace hydrogen atoms on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Antiviral Activity

Recent research has highlighted the role of indole-2-carboxylic acid derivatives, including 1,3,5-trimethyl-1H-indole-2-carboxylic acid, as promising candidates for developing inhibitors against HIV-1 integrase. The compound has been shown to effectively inhibit the strand transfer activity of HIV-1 integrase, which is crucial for viral replication.

Key Findings:

  • IC50 Values : The derivative exhibited an IC50 value of 0.13 μM against integrase activity, indicating potent inhibitory effects. Structural optimizations have led to improved derivatives with enhanced activity due to better interaction with the integrase's active site .
  • Mechanism of Action : The binding conformation analysis revealed that the indole core and the carboxyl group chelate magnesium ions within the active site of integrase, which is essential for its function .

Neuroprotective Properties

Another significant application of indole derivatives is their neuroprotective effects. Compounds derived from indole-2-carboxylic acid have been evaluated for their ability to mitigate oxidative stress and neurotoxicity.

Research Highlights:

  • Antioxidant Activity : Indole derivatives showed strong antioxidant properties by suppressing iron-induced lipid peroxidation and reducing superoxide-anion generation in cell models .
  • Potential for Neurodegenerative Disorders : The compounds demonstrated multifunctional activities that could be beneficial in treating neurodegenerative diseases by inhibiting monoamine oxidase B (MAO-B) and enhancing blood-brain barrier permeability while maintaining tight junction integrity .

Antitumor Activity

The compound has also been investigated for its antitumor properties, particularly in targeting liver cancer cells.

Study Insights:

  • Targeting Mechanisms : A series of novel derivatives were designed to target the 14-3-3η protein involved in cancer progression. One specific derivative exhibited significant inhibitory activity against various liver cancer cell lines, including those resistant to chemotherapy .
  • Safety Profile : The promising antitumor effects were coupled with a favorable safety profile against human ether-à-go-go-related gene (hERG) channels, indicating low cardiotoxicity risks .

Summary Table of Applications

Application AreaKey FindingsReferences
AntiviralInhibits HIV-1 integrase with IC50 = 0.13 μM
NeuroprotectionStrong antioxidant activity; MAO-B inhibition
AntitumorEffective against liver cancer; safe profile

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1H-indole-2-carboxylic acid
  • 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid
  • 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid

Uniqueness

1,3,5-Trimethyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Overview of the Compound

1,3,5-Trimethyl-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family, characterized by its unique substitution pattern. This structure imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Target Interaction

Indole derivatives, including this compound, have been shown to bind with high affinity to multiple biological receptors. This binding can lead to significant changes in cellular processes, influencing various biochemical pathways. For instance, indole-3-acetic acid, a related compound, is involved in plant hormone regulation and is derived from tryptophan degradation.

Biochemical Pathways

The compound's effects on cellular mechanisms are broad. It has been implicated in modulating pathways relevant to inflammation, cancer progression, and microbial resistance. Understanding these interactions is crucial for elucidating its potential therapeutic applications .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The specific mechanisms underlying this activity often involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

The compound has garnered attention for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. For example, derivatives of indole-2-carboxylic acids have been evaluated for their ability to inhibit HIV-1 integrase, with some derivatives demonstrating IC50 values as low as 0.13 μM . This suggests that structural modifications can enhance biological activity significantly.

Case Studies

A notable case study involved the optimization of indole derivatives for HIV integrase inhibition. Initial compounds showed moderate activity which improved through strategic modifications at specific positions on the indole ring. For instance, introducing halogenated groups at the C6 position enhanced binding affinity and inhibitory potency against integrase .

Research Findings and Data Tables

Activity Type IC50 Values (μM) Reference
HIV Integrase Inhibition0.13 - 32.37
Antimicrobial ActivityVaries by strain
Cancer Cell Proliferation Inhibition10.06 - 15.70

Q & A

Q. What synthetic methodologies are effective for preparing 1,3,5-Trimethyl-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of substituted indole-2-carboxylic acids typically involves multi-step routes, such as Fischer indole cyclization or Vilsmeier-Haack formylation. For example, methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate derivatives are synthesized via Japp–Klingemann condensation followed by Fischer indole ring closure . Key reaction conditions include:

  • Reagents : Chloroacetic acid, sodium acetate, and acetic acid for cyclocondensation .
  • Optimization : Reflux times (2.5–5 hours) and stoichiometric ratios (1.0–1.1 equiv of reactants) significantly impact purity and yield .
  • Purification : Recrystallization from acetic acid is critical to isolate high-purity solids (>95% HPLC) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • NMR : 1H/13C NMR identifies methyl group positions (e.g., δ 2.3–2.6 ppm for CH3) and indole ring protons .
  • HPLC : Purity validation (>95%) under gradient elution with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C12H13NO2: [M+H]+ = 218.0947) .

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

  • Storage : Store at +4°C in airtight containers to prevent hydrolysis or oxidation .
  • Handling : Use inert atmospheres (N2/Ar) during reactions to avoid decomposition .
  • Safety : Consult SDS for hazards (e.g., irritant properties) and use PPE (gloves, goggles) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for targeted bioactivity?

  • Docking Studies : Use software like AutoDock to predict interactions with biological targets (e.g., CysLT1 receptors) .
  • QSAR : Correlate substituent effects (e.g., methyl groups) with logP and binding affinity .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic properties .

Q. What strategies resolve contradictory data between crystallographic and spectroscopic analyses?

  • X-ray Refinement : Use SHELXL for high-resolution data to resolve methyl group disorder .
  • Validation Tools : Cross-check NMR shifts with Cambridge Structural Database entries for analogous compounds .
  • Dynamic Effects : Consider temperature-dependent NMR to account for conformational flexibility .

Q. How can researchers optimize regioselective methylation to minimize byproducts?

  • Catalytic Systems : Employ phase-transfer catalysts (e.g., TBAB) in biphasic conditions to enhance selectivity .
  • Protecting Groups : Use tert-butyl esters to shield the carboxylic acid during methylation .
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • pH-Dependent Degradation : The indole ring is prone to protonation under acidic conditions, leading to ring-opening, while basic conditions hydrolyze the ester group .
  • Kinetic Studies : Use UV-Vis spectroscopy to measure degradation rates (λmax = 280 nm) .

Q. How can the compound be functionalized for use in bioconjugation or prodrug development?

  • Esterification : React with 2-(trimethylsilyl)ethanol to form stable esters for prodrug activation .
  • Amide Coupling : Use EDCI/DMAP to link the carboxylic acid to peptides or fluorophores .

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